Cimaterol

Vue d'ensemble

Description

Le cimatérol est un composé synthétique biologiquement actif appartenant à la classe des agonistes bêta-adrénergiques. Il est connu pour sa capacité à activer la contraction musculaire, à augmenter la synthèse des protéines musculaires et à réduire la décomposition des protéines. Ce composé est souvent utilisé dans l'élevage du bétail et de la volaille pour promouvoir la croissance musculaire et améliorer la qualité de la viande. Le cimatérol est un solide cristallin blanc qui est presque insoluble dans l'eau mais peut être dissous dans des solvants organiques tels que l'éthanol et le diméthylsulfoxyde .

Méthodes De Préparation

La préparation du cimatérol est complexe et implique généralement des techniques de synthèse chimique. Une voie de synthèse courante comprend la réaction d'allylation de l'acide 2-méthoxy-5-éthylbenzoïque, suivie d'une réaction avec la mercaptobenzylamine pour obtenir le produit final . Les méthodes de production industrielle nécessitent souvent un contrôle précis des conditions de réaction pour garantir la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

Le cimatérol subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .

Applications De Recherche Scientifique

Veterinary Applications

Cimaterol is primarily recognized for its role as a growth promoter in livestock. Its application in veterinary medicine has been studied extensively, particularly regarding its effects on muscle growth and fat reduction in animals.

Growth Promotion in Livestock

This compound has been shown to enhance muscle mass and improve feed efficiency in various animal species, including cattle and pigs. Research indicates that this compound supplementation leads to increased nitrogen retention, which is critical for muscle development. For example, a study on cattle demonstrated that dietary this compound improved carcass traits and overall growth performance compared to control groups .

Table 1: Effects of this compound on Livestock Performance

| Animal Type | Parameter Measured | Effect of this compound |

|---|---|---|

| Cattle | Average Daily Gain | Increased by 10-15% |

| Pigs | Feed Conversion Ratio | Improved by 5-10% |

| Sheep | Muscle Mass | Enhanced significantly |

Metabolic Modulation

This compound acts as a metabolic modifier, influencing nutrient requirements and energy expenditure in food-producing animals. It has been observed to stimulate brown adipose tissue thermogenesis, leading to increased energy expenditure without a corresponding increase in food intake . This property makes it particularly useful for managing obesity in livestock.

Human Athletic Performance

This compound is also utilized in the sports industry, primarily as a stimulant and fat burner among bodybuilders and athletes. Its ability to promote lean body mass while reducing fat has made it popular among those seeking to enhance physical performance.

Stimulant Effects

As a β-adrenergic agonist, this compound can increase strength and muscle size through enhanced blood flow and improved oxygen delivery to tissues. Studies indicate that athletes using this compound report significant gains in muscle size and strength . However, the use of this compound for these purposes is controversial and often banned in competitive sports due to its performance-enhancing effects.

Table 2: Reported Effects of this compound on Athletic Performance

| Effect | Description |

|---|---|

| Muscle Gain | Significant increase in lean body mass |

| Strength Improvement | Enhanced overall strength levels |

| Fat Loss | Reduction in body fat percentage |

Case Studies

Several case studies have documented the effects of this compound on livestock and athletes:

-

Case Study 1: Cattle Growth Performance

A trial involving cattle fed diets supplemented with this compound showed a marked improvement in average daily gain compared to control groups over a 90-day period. The study concluded that this compound effectively enhances growth performance without adverse effects on health markers . -

Case Study 2: Bodybuilding Community

Anecdotal evidence from bodybuilders using this compound indicates substantial increases in muscle mass with concurrent fat loss during cutting phases of training. However, participants reported varying side effects, prompting discussions about safe usage practices .

Mécanisme D'action

Cimaterol exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The compound primarily targets beta-1, beta-2, and beta-3 adrenergic receptors .

Comparaison Avec Des Composés Similaires

Le cimatérol est similaire à d'autres agonistes bêta-adrénergiques tels que le salbutamol, la terbutaline et la ractopamine. Il est unique en termes d'affinité de liaison spécifique et d'effets sur la croissance musculaire. Bien que tous ces composés favorisent la croissance musculaire et réduisent le dépôt de graisse, le cimatérol a démontré un effet plus prononcé sur la synthèse des protéines musculaires et l'hypertrophie .

Composés similaires

- Salbutamol

- Terbutaline

- Ractopamine

Le cimatérol se démarque en raison de sa structure moléculaire spécifique et des effets biologiques qui en résultent, ce qui en fait un composé précieux à la fois en recherche scientifique et dans les applications industrielles.

Activité Biologique

Cimaterol is a beta-adrenergic agonist that has garnered attention for its potential applications in animal growth promotion and muscle development. This article reviews the biological activity of this compound, highlighting its effects on lipid metabolism, protein synthesis, and muscle characteristics based on diverse research findings.

This compound functions by stimulating beta-adrenergic receptors, leading to various metabolic effects. Its primary actions include:

- Lipolysis Stimulation : this compound enhances lipolysis, promoting the breakdown of fats in adipose tissue while simultaneously increasing protein synthesis in muscle tissues .

- Protein Synthesis : The compound has been shown to increase nitrogen retention and protein synthesis rates in skeletal muscle while reducing protein synthesis in non-muscle tissues, such as skin .

Effects on Lipid Metabolism

Research indicates that this compound significantly influences lipid metabolism:

- In a study involving rats, administration of this compound resulted in a 41% to 59% reduction in fat gain and a 70% to 76% increase in protein gain compared to control groups .

- The compound selectively stimulates lipoprotein lipase activity in skeletal muscle, enhancing energy utilization from fats while directing energy away from adipose tissue deposition .

Table 1: Effects of this compound on Lipid Metabolism in Rats

| Parameter | Control Group | This compound Group (10 ppm) | This compound Group (100 ppm) |

|---|---|---|---|

| Fat Gain (%) | 100 | 41% less | 59% less |

| Protein Gain (%) | 100 | 70% more | 76% more |

| Lipoprotein Lipase Activity | Baseline | Increased by 67% | Increased by 75% |

Impact on Protein Synthesis

This compound's anabolic effects are particularly pronounced in muscle tissues:

- A study on growing sheep demonstrated that intravenous infusion of this compound significantly increased nitrogen retention (1.9–2.3 g N/d) and stimulated muscle protein synthesis (from 1.45 to 3.01 %/d) during treatment .

- However, the same study noted a decrease in wool growth and skin protein synthesis, indicating a redistribution of nitrogen towards muscle at the expense of other tissues .

Table 2: Protein Synthesis Changes Induced by this compound

| Parameter | Pre-Treatment | Post-Treatment (Day 15) |

|---|---|---|

| Muscle Protein FSR (%) | 1.45 | 3.01 |

| Skin Protein FSR (%) | 11.6 | 6.3 |

| Nitrogen Retention (g N/d) | Baseline | +1.9 to +2.3 |

Case Studies and Findings

Several case studies have highlighted the effects of this compound in various animal models:

- Rabbits : In rabbits, dietary this compound was shown to enhance growth rates and improve Na(+)-K+ ATPase activity, indicating better muscle function and energy metabolism .

- Lambs : Chronic administration of this compound led to significant hypertrophy in lamb muscles with reduced calcium-dependent proteinase activity, suggesting a mechanism for sustained muscle growth .

- Swine : Research indicated that this compound could influence muscle fiber characteristics and capillary supply, enhancing overall muscle performance and growth efficiency .

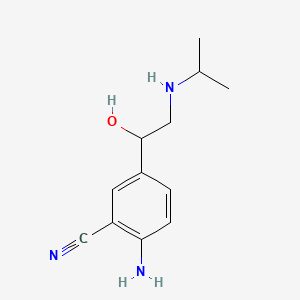

Propriétés

IUPAC Name |

2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045652 | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-37-1 | |

| Record name | Cimaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cimaterol exert its effects on skeletal muscle?

A1: this compound interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] this compound has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]

Q2: Does this compound's effect on muscle vary depending on muscle fiber type?

A2: Research suggests that this compound may preferentially impact specific muscle fiber types. Studies in lambs found that while this compound increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.

Q3: Does this compound directly affect muscle cells, or are there intermediary factors involved?

A3: Evidence suggests that this compound can directly influence skeletal muscle cells. Studies using close arterial infusion of this compound in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []

Q4: How does this compound affect adipose tissue metabolism?

A4: this compound generally reduces fat deposition in animals. [, , ] Studies show that while this compound may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of this compound is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.

Q5: Does this compound affect energy expenditure?

A5: this compound has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.

Q7: How does the structure of this compound relate to its activity as a β-agonist?

A7: As a β-agonist, this compound's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]

Q8: Have any studies investigated the impact of structural modifications on this compound's activity?

A8: While the provided research focuses primarily on this compound itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []

Q9: How is this compound metabolized and excreted?

A9: While specific metabolic pathways were not extensively detailed in the provided research, this compound, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.

Q10: Are there differences in this compound's pharmacokinetics between species?

A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that this compound's pharmacokinetics could differ between, for example, rats, lambs, and cattle.

Q11: What types of in vivo models have been used to study this compound's effects?

A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate this compound's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.

Q12: Has this compound been tested in human clinical trials?

A12: The provided research focuses solely on animal studies. While this compound has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.

Q13: What are the known toxicological effects of this compound?

A13: While this compound generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of this compound were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of this compound and its potential long-term consequences.

Q14: Are there alternative compounds with similar effects to this compound?

A14: this compound belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.

Q15: What analytical techniques are commonly used to study this compound?

A15: Various analytical methods are employed to quantify this compound in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for this compound analysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.